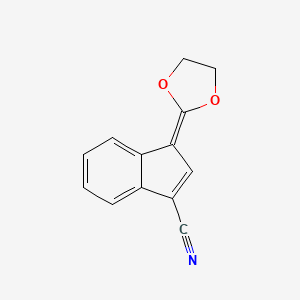
3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile
Descripción general
Descripción
3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile is a heterocyclic compound that features a unique structure combining a dioxolane ring and an indene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile typically involves multicomponent reactions. One efficient method involves the reaction of ninhydrin, malononitrile, and various diamines in a water medium under catalyst-free conditions. This approach is environmentally friendly and yields high purity products with minimal waste .
Industrial Production Methods: Industrial production of this compound can leverage the same multicomponent reaction strategy, scaled up to meet production demands. The use of green chemistry principles, such as water as a solvent and catalyst-free conditions, ensures that the process is both sustainable and economically viable .
Análisis De Reacciones Químicas
Types of Reactions: 3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolane oxides, while substitution reactions can produce a range of substituted indene derivatives .
Aplicaciones Científicas De Investigación
3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Mecanismo De Acción
The mechanism by which 3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell growth and apoptosis .
Comparación Con Compuestos Similares
- 1,3-dioxo-2-indanilidene-heterocyclic scaffolds
- Indenoquinoxaline derivatives
- Imidazolidin-2-ylidene-indenedione
Uniqueness: 3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile stands out due to its combination of a dioxolane ring and an indene moiety, which imparts unique chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel organic molecules and materials .
Propiedades
Número CAS |
474024-38-9 |
|---|---|
Fórmula molecular |
C13H9NO2 |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
3-(1,3-dioxolan-2-ylidene)indene-1-carbonitrile |
InChI |
InChI=1S/C13H9NO2/c14-8-9-7-12(13-15-5-6-16-13)11-4-2-1-3-10(9)11/h1-4,7H,5-6H2 |
Clave InChI |
LOFHCHIYFDFUNK-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=C2C=C(C3=CC=CC=C32)C#N)O1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
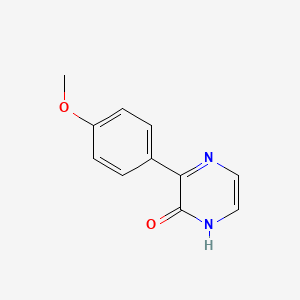
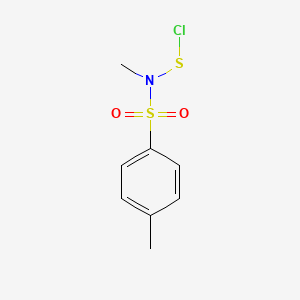
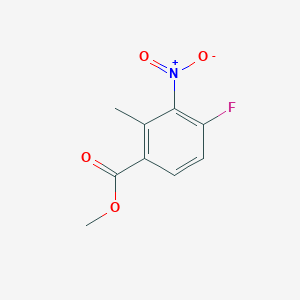
![ethyl [4-methyl-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B8742643.png)
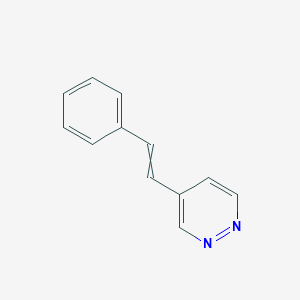
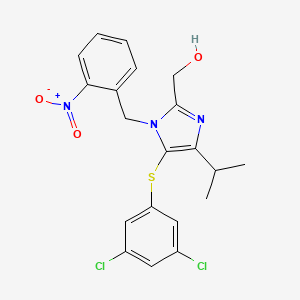
![N-[2-(dimethylamino)ethyl]-5-iodopyridin-2-amine](/img/structure/B8742689.png)




![1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride](/img/structure/B8742723.png)
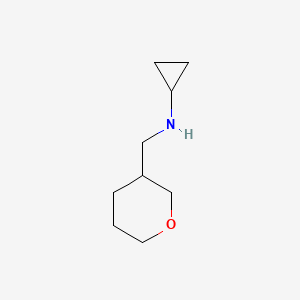
![Propanamide, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B8742737.png)
